molecular formula C14H16ClO5PS B1669454 Coumaphos CAS No. 56-72-4

Coumaphos

Cat. No.: B1669454
CAS No.: 56-72-4
M. Wt: 362.8 g/mol
InChI Key: BXNANOICGRISHX-UHFFFAOYSA-N
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Description

Coumaphos is a nonvolatile, fat-soluble phosphorothioate with ectoparasiticide properties. It is widely used to control insects and mites on farm and domestic animals. This compound is known by various brand names such as Meldane, Asuntol, Azunthol, Muscatox, Agridip, and Baymix . It is particularly effective against ticks, mites, flies, and fleas .

Mechanism of Action

Target of Action

Coumaphos primarily targets the acetylcholinesterase (AChE) enzyme in various organisms . AChE plays a crucial role in the transmission of nervous signals from nerves to muscles and between neurons in the brain .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase (AChE) . By inhibiting the activity of AChE, this compound prevents the termination of nervous signals where acetylcholine is the neurotransmitter . This results in the neurons remaining in constant activity and excitation, massively disturbing the normal movements of the parasites .

Biochemical Pathways

The inhibition of AChE by this compound significantly affects the pathways related to ATPase complex function and the transporter complex . This disruption leads to the paralysis and eventual death of the parasites .

Pharmacokinetics

This compound is a non-volatile, fat-soluble phosphorothioate agent .

Result of Action

The primary result of this compound action is the paralysis and death of parasites . At the molecular level, this compound induces significant changes in the expression of antioxidant genes . At the cellular level, it causes apoptosis or programmed cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the leaching potential of this compound, which can affect its environmental persistence and bioavailability, is influenced by factors such as rainfall and soil porosity . Additionally, the toxicity of this compound to aquatic organisms indicates that its environmental impact can be significant .

Biochemical Analysis

Biochemical Properties

The mechanism of action of Coumaphos involves the exploration of bonding characteristics of the benzopyrone system . It interacts with enzymes such as Acetylcholinesterase (AChE), influencing the neurotoxicity of the compound .

Cellular Effects

This compound: has been found to have a significant impact on various types of cells. For instance, it has been observed to have a high susceptibility against ticks, resulting in 100% mortality at discriminating concentration .

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with the aromatic lining of the active site gorge of Acetylcholinesterase (AChE). This interaction has been investigated using UV Vis spectroscopy, fluorescent spectroscopy, and cyclic voltammetry .

Temporal Effects in Laboratory Settings

The effects of This compound Its interaction with Acetylcholinesterase (AChE) provides insight into its potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. For instance, it has been found to have a resistance of 46.67% against ticks at a certain dosage .

Properties

IUPAC Name

3-chloro-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
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InChI

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3
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InChI Key

BXNANOICGRISHX-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
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Molecular Formula

C14H16ClO5PS
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DSSTOX Substance ID

DTXSID2020347
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Molecular Weight

362.8 g/mol
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Physical Description

Coumaphos appears as slightly brownish crystals with a slight sulfurous odor. Used for the control of a wide variety of livestock insects including cattle grubs, lice, scabies, flies, and ticks; the common ectoparasites of sheep, goats, horse, swine, and poultry as well as for screwworms in all these animals. (EPA, 1998), Brownish crystals with a slight odor of sulfur; [CAMEO], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Slightly brownish crystals with a slight sulfurous odor.
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Boiling Point

68 °F at 1e-07 mmHg (NTP, 1992), 68 °F at 1x10-7 mmHg
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Flash Point

Not Applicable. Combustible solid. (USCG, 1999)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 1.5 mg/L at 20 °C, Limited solubility in organic solvents, Somewhat soluble in acetone, chloroform, corn oil, At 20 °C, soluble in acetone (23.82 g/100 mL) and diethyl phthalate (21.50 g/100 mL); much less soluble in denatured alcohol and xylene (0.9 g/100 mL in each); only slightly soluble in octanol (0.13 g/100 mL), hexane (0.07 g/100 mL), and mineral spirits (0.09 g/100 mL), Solubility in water: none
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Density

1.31 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.474 g/cu cm, 1.47 g/cm³, 1.31
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Vapor Pressure

1e-07 mmHg at 68 °F (EPA, 1998), 0.0000001 [mmHg], 0.013 mPa /9.7X10-8 mm Hg/ at 20 °C, Vapor pressure at 20 °C: negligible, 1x10-7 at 68 °F
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Mechanism of Action

Cholinesterase inhibitor
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Color/Form

Colorless crystals

CAS No.

56-72-4
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Melting Point

196 °F (EPA, 1998), 95.2 °C, MP: 90-92 °C (technical coumaphos), 91 °C, 196 °F
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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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